molecular formula C20H13ClN6O2 B11268416 2-(4-chlorophenyl)-5-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one

2-(4-chlorophenyl)-5-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B11268416
M. Wt: 404.8 g/mol
InChI Key: ROUWVOQVBYFTLZ-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENYL)-5-{[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl group, and an oxadiazolyl group, all integrated into a pyrazolopyrazinone framework. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, material science, and other disciplines.

Preparation Methods

The synthesis of 2-(4-CHLOROPHENYL)-5-{[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:

    Formation of the Pyrazolopyrazinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Pyridinyl and Oxadiazolyl Groups: These groups are typically introduced via nucleophilic substitution or coupling reactions, often using reagents like pyridine and oxadiazole derivatives.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-(4-CHLOROPHENYL)-5-{[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-CHLOROPHENYL)-5-{[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological processes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-5-{[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(4-CHLOROPHENYL)-5-{[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE can be compared with other similar compounds, such as:

    2-(4-Chlorophenyl)-5-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4H-pyrazolo[1,5-a]pyrazin-4-one: This compound shares a similar core structure but may have different substituents or functional groups.

    3-(4-Chlorophenyl)-1-pyridin-4-yl-propenone: This compound has a related structure but differs in the arrangement of its functional groups and overall framework.

The uniqueness of 2-(4-CHLOROPHENYL)-5-{[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE lies in its specific combination of functional groups and the resulting chemical and physical properties, which distinguish it from other similar compounds.

Properties

Molecular Formula

C20H13ClN6O2

Molecular Weight

404.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C20H13ClN6O2/c21-14-6-4-13(5-7-14)16-11-17-20(28)26(9-10-27(17)24-16)12-18-23-19(25-29-18)15-3-1-2-8-22-15/h1-11H,12H2

InChI Key

ROUWVOQVBYFTLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O

Origin of Product

United States

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